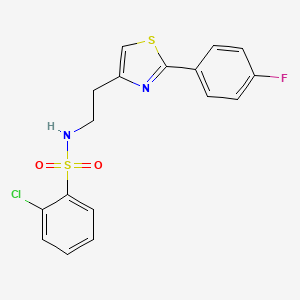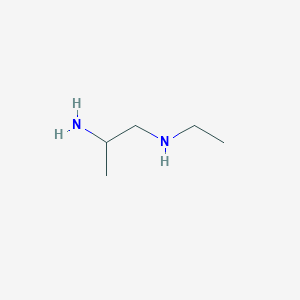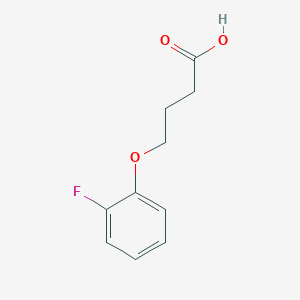
4-(2-Fluorophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound is known for its unique structure, which includes a fluorophenoxy group attached to a butanoic acid chain.
Métodos De Preparación
The synthesis of 4-(2-Fluorophenoxy)butanoic acid typically involves several steps. One common method includes the reaction of 2-fluorophenol with butyric anhydride in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques .
Análisis De Reacciones Químicas
4-(2-Fluorophenoxy)butanoic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-(2-Fluorophenoxy)butanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . The compound’s effects are mediated through its ability to alter enzyme activity, receptor binding, and signal transduction pathways .
Comparación Con Compuestos Similares
4-(2-Fluorophenoxy)butanoic acid can be compared with other similar compounds, such as:
4-(4-Fluorophenoxy)butanoic acid: This compound has a similar structure but with the fluorine atom positioned differently on the phenoxy ring.
3-(4-Fluorophenoxy)-1-propanol: This compound has a shorter carbon chain and an alcohol group instead of a carboxylic acid.
2-(4-Fluorophenoxy)-5-chlorobenzoic acid: This compound includes additional substituents on the phenoxy ring, leading to different chemical properties and applications.
Propiedades
IUPAC Name |
4-(2-fluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSIMWLXSYHZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2808937.png)
![3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2808938.png)
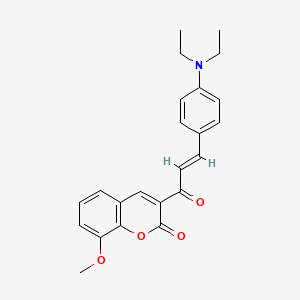

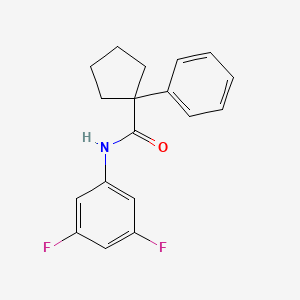
![9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2808949.png)


![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)

![Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2808957.png)
